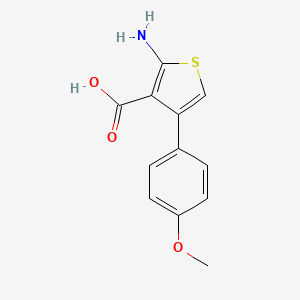

2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic Acid

Beschreibung

BenchChem offers high-quality 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C12H11NO3S |

|---|---|

Molekulargewicht |

249.29 g/mol |

IUPAC-Name |

2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid |

InChI |

InChI=1S/C12H11NO3S/c1-16-8-4-2-7(3-5-8)9-6-17-11(13)10(9)12(14)15/h2-6H,13H2,1H3,(H,14,15) |

InChI-Schlüssel |

YQBVBAVFZDRNEX-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)C2=CSC(=C2C(=O)O)N |

Herkunft des Produkts |

United States |

An In-depth Technical Guide to 2-Amino-4-(4-methoxyphenyl)thiophene-3-carboxylic Acid and Its Derivatives: A Cornerstone for Medicinal Chemistry

Introduction: The 2-Aminothiophene Scaffold as a Privileged Structure

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as versatile templates capable of interacting with multiple biological targets. These are known as "privileged structures," a term that aptly describes the 2-aminothiophene core.[1] This five-membered heterocyclic scaffold is a cornerstone in medicinal chemistry, largely due to its amenability to diverse chemical modifications and its presence in a wide array of biologically active compounds.[2][3] The subject of this guide, 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid, and its corresponding esters, represent a significant class within this family. Their utility extends from being crucial synthetic intermediates to forming the basis of potent therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs.[4][5][6]

This guide provides an in-depth exploration of the chemical and physical properties of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid, with a particular focus on its commonly used ethyl and methyl esters for which extensive experimental data is available. We will delve into the causality behind its synthesis, its chemical reactivity, and its significant applications, particularly as a precursor to thieno[2,3-d]pyrimidines, which are bioisosteres of the purine base adenine.[7] This content is tailored for researchers, scientists, and drug development professionals who seek to leverage this powerful scaffold in their work.

Part 1: Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. While experimental data for the parent carboxylic acid is limited, extensive information is available for its ethyl and methyl esters, which are the common outputs of the primary synthetic route.

Core Molecular Structure and Identification

The foundational structure consists of a thiophene ring substituted at the 2-position with an amino group, at the 3-position with a carboxylic acid (or ester), and at the 4-position with a 4-methoxyphenyl group.

| Identifier | 2-Amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid | Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate | Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate |

| CAS Number | Not readily available | 15854-11-2[8] | 350988-34-0 |

| Molecular Formula | C₁₂H₁₁NO₃S | C₁₄H₁₅NO₃S[8] | C₁₃H₁₃NO₃S |

| Molecular Weight | 249.29 g/mol | 277.34 g/mol [8] | 263.31 g/mol |

| IUPAC Name | 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid | ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate[8] | methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate |

Physical Properties

The physical properties of these compounds are critical for determining appropriate solvents for reactions and purification, as well as for formulation considerations in drug development.

| Property | Value (Ethyl Ester) | Value (Methyl Ester) | Causality and Experimental Insight |

| Melting Point | 74 °C | Not readily available | The melting point is influenced by the crystal lattice energy. The planarity of the thiophene and phenyl rings allows for efficient packing. This value is a key indicator of purity. |

| Boiling Point | 424.2 °C at 760 mmHg | 413.3 °C at 760 mmHg | The high boiling points are indicative of the molecule's polarity and molecular weight. Vacuum distillation is recommended to prevent decomposition at high temperatures. |

| Solubility | Soluble in DMF, DMSO, Ethanol[9] | Soluble in common organic solvents | The presence of the amino and ester groups allows for hydrogen bonding and dipole-dipole interactions, conferring solubility in polar organic solvents. Solubility of the parent carboxylic acid is expected to be higher in polar protic solvents and aqueous bases. |

| XLogP3 | 3.6[8] | ~3.3 (Predicted) | This value indicates a moderate level of lipophilicity, which is often desirable for drug candidates to ensure good membrane permeability. |

Spectroscopic Profile: A Self-Validating System for Structural Confirmation

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The combination of NMR, IR, and Mass Spectrometry creates a self-validating system where each technique corroborates the findings of the others.

1.3.1. Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (Carboxylic Acid) | Expected Wavenumber (cm⁻¹) (Ester) | Rationale |

| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad)[10][11] | N/A | The broadness is due to hydrogen bonding between carboxylic acid dimers. |

| N-H Stretch (Amine) | 3500-3200 (two bands)[12] | 3500-3200 (two bands)[12] | The two distinct bands correspond to the symmetric and asymmetric stretching of the primary amine. |

| C=O Stretch (Carbonyl) | 1760-1690[10][11] | 1680-1660 | The carbonyl of the ester is typically at a lower wavenumber due to conjugation with the thiophene ring and the amino group. |

| C=C Stretch (Aromatic) | 1620-1550[12] | 1620-1550[12] | These absorptions confirm the presence of the thiophene and phenyl rings. |

1.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The spectrum of the ethyl ester would typically show a quartet and a triplet for the ethyl group. The aromatic protons on the methoxyphenyl group would appear as two doublets in the aromatic region (δ 6.8-7.8 ppm). A singlet for the thiophene proton and a broad singlet for the NH₂ protons would also be present.[5][13] The methoxy group would appear as a sharp singlet around δ 3.8 ppm. For the carboxylic acid, the acidic proton would be a very broad singlet, often not observed without D₂O exchange.

-

¹³C NMR: The carbonyl carbon of the ester or carboxylic acid would be found in the δ 160-175 ppm region.[14] The carbon attached to the amino group (C2) is typically deshielded and appears around δ 150-165 ppm.[12] Other aromatic and thiophene carbons would appear in the δ 100-150 ppm range. The methoxy carbon would be around δ 55 ppm.

1.3.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.[12][15] For the ethyl ester, the molecular ion peak (M⁺) would be observed at m/z = 277. Subsequent fragmentation would likely involve the loss of the ethoxy group (-45 Da) or the entire ester group.

Part 2: Synthesis and Reactivity

The synthesis of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid derivatives is most efficiently achieved through the Gewald three-component reaction, a testament to the power of multicomponent reactions in generating molecular complexity in a single step.[6][16]

The Gewald Reaction: A Protocol Grounded in Mechanistic Understanding

The Gewald reaction is a one-pot synthesis that combines a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[17] This method is highly valued for its operational simplicity and the ready availability of its starting materials.

Diagram of the Gewald Reaction Workflow:

Caption: General workflow for the Gewald synthesis.

Step-by-Step Experimental Protocol (for Ethyl Ester):

-

Reactant Charging: To a round-bottom flask equipped with a magnetic stirrer and condenser, add 4-methoxyacetophenone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) to a suitable solvent such as ethanol.[6]

-

Base Addition: Add an amine base, such as morpholine or diethylamine (1.0-2.0 eq), to the mixture. The base catalyzes the initial Knoevenagel condensation between the ketone and the cyanoacetate.[9]

-

Reaction: Heat the mixture with stirring to 50-70°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.[6]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol to remove residual reactants, and dry. Further purification can be achieved by recrystallization from ethanol.[5]

Causality Behind Experimental Choices:

-

Choice of Base: An amine base is crucial for the initial condensation step. Morpholine is often preferred as it is a good catalyst and its boiling point is suitable for the reaction temperature.

-

Solvent: Ethanol is a common solvent as it is inexpensive, has a suitable boiling point for the reaction, and the product often has limited solubility in it at room temperature, facilitating precipitation.

-

Temperature: The reaction is heated to ensure a reasonable reaction rate, but excessive heat can lead to side product formation.

Hydrolysis to the Carboxylic Acid

The parent carboxylic acid can be obtained by the hydrolysis of the corresponding ester.

Protocol for Ester Hydrolysis:

-

Reaction Setup: Dissolve the ethyl or methyl ester in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Heating: Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

-

Acidification: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3. This protonates the carboxylate salt, causing the carboxylic acid to precipitate.

-

Isolation: The precipitated carboxylic acid is collected by filtration, washed with water, and dried.

Chemical Reactivity and Potential for Derivatization

The 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid scaffold possesses multiple reactive sites, making it an excellent starting point for the synthesis of compound libraries.

Diagram of Reactive Sites:

Caption: Key reactive sites for derivatization.

-

The Amino Group: The primary amino group at the C2 position is nucleophilic and can readily undergo acylation, alkylation, and condensation reactions to form Schiff bases.[13]

-

The Carboxylic Acid Group: The carboxyl group at the C3 position can be converted to esters, amides, and acid chlorides, providing a wide range of derivatives.

-

The Thiophene Ring: The C5 position of the thiophene ring is susceptible to electrophilic substitution reactions, allowing for further functionalization of the heterocyclic core.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The 2-aminothiophene scaffold is not merely a synthetic curiosity; it is a validated platform for the development of potent and selective therapeutic agents.[3]

Precursors to Thieno[2,3-d]pyrimidines

One of the most significant applications of 2-amino-4-arylthiophene-3-carboxylic acid derivatives is their use as precursors for the synthesis of thieno[2,3-d]pyrimidines.[7][18] These fused heterocyclic systems are considered bioisosteres of purines and have demonstrated a broad spectrum of pharmacological activities, including:

-

Anticancer Agents: Many thieno[2,3-d]pyrimidine derivatives have been shown to be potent inhibitors of various kinases, which are key targets in cancer therapy.[19]

-

Anti-inflammatory Agents: This scaffold has been incorporated into molecules with significant anti-inflammatory properties.

-

CNS Protective Agents: Certain derivatives have shown promise in the treatment of central nervous system disorders.[7]

Direct Biological Activity

Derivatives of 2-aminothiophene-3-carboxylic acid themselves have been shown to possess a range of biological activities:

-

Antiproliferative Activity: These compounds have been investigated as selective cytostatic agents against various cancer cell lines.[20]

-

Positive Allosteric Modulators (PAMs): Recent studies have identified 2-aminothiophene derivatives as PAMs of the glucagon-like peptide 1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes.[21][22]

-

Antimicrobial and Antifungal Agents: The 2-aminothiophene core is present in numerous compounds with demonstrated antibacterial and antifungal properties.[23]

Conclusion

2-Amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid and its esters are more than just chemical compounds; they are enabling tools for innovation in medicinal chemistry. Their straightforward and efficient synthesis via the Gewald reaction, coupled with their versatile reactivity, makes them highly attractive starting materials for the construction of diverse chemical libraries. The proven track record of the 2-aminothiophene scaffold in producing clinically relevant molecules underscores its status as a privileged structure. For researchers and drug development professionals, a deep understanding of the properties, synthesis, and reactivity of this core molecule is essential for unlocking its full potential in the quest for novel therapeutics.

References

-

Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. PubMed. [Link]

-

Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. Request PDF on ResearchGate. [Link]

-

Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. PubMed. [Link]

-

Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. ResearchGate. [Link]

-

Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. CyberLeninka. [Link]

-

2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. [Link]

-

2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. PubMed. [Link]

-

A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. [Link]

-

Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Longdom Publishing. [Link]

-

SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Wjpps. [Link]

-

Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. ResearchGate. [Link]

-

Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI. [Link]

-

Microwave‐Assisted Synthesis of 2‐Aminothiophene‐3‐carboxylic Acid Derivatives, 3H‐Thieno[2,3‐d]pyrimidin‐4‐one and 4‐Chlorothieno[2,3‐d]pyrimidine. ResearchGate. [Link]

-

2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. [Link]

-

A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]

-

Privileged Structures. OpenOChem Learn. [Link]

-

Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate. PubChem. [Link]

-

The reaction of 2‐aminothiophene‐3‐carboxamide,... ResearchGate. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

Supporting Information Cost effective thiophene assisted novel dopant-free hole transport materials for efficient perovskite sol. The Royal Society of Chemistry. [Link]

-

2-AMINO-4-(4-METHOXY-PHENYL)-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER. NextSDS. [Link]

-

Gewald Reaction. Organic Chemistry Portal. [Link]

-

Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. JOCPR. [Link]

-

Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. ResearchGate. [Link]

-

IR: carboxylic acids. University of Calgary. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. PubMed. [Link]

-

2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. PMC. [Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. [Link]

-

An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results. [Link]

-

Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. [Link]

-

Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. PubMed. [Link]

Sources

- 1. Privileged Structures | OpenOChem Learn [learn.openochem.org]

- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpbs.com [ijpbs.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate | C14H15NO3S | CID 727641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-AMINO-4-PHENYL-THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER CAS#: 4815-36-5 [m.chemicalbook.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. asianpubs.org [asianpubs.org]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. organic-chemistry.org [organic-chemistry.org]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

molecular weight and exact mass of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic Acid and Its Derivatives

Introduction: The Critical Distinction Between Molecular Weight and Exact Mass

In the realms of analytical chemistry, pharmacology, and drug development, precision is paramount. The accurate characterization of a molecule's mass is a foundational step in its identification, purity assessment, and structural elucidation. This guide focuses on a specific heterocyclic compound, 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid, a molecule of interest within medicinal chemistry for its structural motifs present in various biologically active agents.[1][2]

A frequent point of confusion, yet a critical distinction for the scientist, is the difference between molecular weight and exact mass. Molecular weight (or more correctly, average molecular mass) is calculated using the weighted average of the masses of all naturally occurring isotopes of each element. This is the value used in stoichiometric calculations. In contrast, exact mass is the mass calculated using the mass of the most abundant, stable isotope of each element. It is the exact mass that is determined by high-resolution mass spectrometry (HRMS) and is crucial for confirming the elemental composition of a molecule.

This guide will provide a detailed breakdown of both the calculated and experimentally determined mass values for the target compound. Furthermore, it is important to note that while the primary topic is the carboxylic acid, scientific databases and commercial suppliers more commonly reference its ester derivatives, such as the ethyl or methyl esters.[3][4][5][6] To provide a comprehensive resource, this guide will also detail the properties of the widely cited ethyl ester derivative.

Part 1: Theoretical Mass Determination of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic Acid

The first step in any analytical characterization is the theoretical calculation of the molecule's properties based on its chemical formula. For 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid, the molecular formula is C₁₂H₁₁NO₃S .

Calculation of Molecular Weight

To calculate the molecular weight, we use the standard atomic weights of each element, which are the weighted averages of their natural isotopic abundances.

-

Carbon (C): 12.011 u

-

Hydrogen (H): 1.008 u

-

Nitrogen (N): 14.007 u

-

Oxygen (O): 15.999 u

-

Sulfur (S): 32.06 u

The molecular weight is calculated as follows: (12 × 12.011) + (11 × 1.008) + (1 × 14.007) + (3 × 15.999) + (1 × 32.06) = 265.30 g/mol

Calculation of Exact Mass

For exact mass, we use the mass of the most abundant isotope of each element. This is the value that would be observed for the monoisotopic peak in a mass spectrum.

-

¹²C: 12.000000 u

-

¹H: 1.007825 u

-

¹⁴N: 14.003074 u

-

¹⁶O: 15.994915 u

-

³²S: 31.972071 u

The exact mass is calculated as follows: (12 × 12.000000) + (11 × 1.007825) + (1 × 14.003074) + (3 × 15.994915) + (1 × 31.972071) = 265.04085 Da

Part 2: Characterization of a Common Derivative: Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate

As previously mentioned, the ethyl ester of our target molecule is more frequently cited. Its molecular formula is C₁₄H₁₅NO₃S . PubChem, a key authoritative database, lists this compound with CID 727641.[4][7]

-

Molecular Weight: The computed molecular weight for this ethyl ester is 277.34 g/mol .[4]

-

Exact Mass: The computed exact (monoisotopic) mass is 277.07726451 Da .[4]

Understanding the properties of this common derivative is crucial for researchers who may be working with a commercially available sample or synthesizing it as a precursor.

Part 3: Experimental Verification by High-Resolution Mass Spectrometry (HRMS)

Theoretical calculations provide a necessary foundation, but experimental verification is the cornerstone of scientific integrity. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for determining the exact mass of a compound, which in turn confirms its elemental composition.

Protocol for Exact Mass Determination by ESI-HRMS

This protocol outlines a self-validating workflow for the analysis of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid using Electrospray Ionization (ESI) coupled with an Orbitrap mass spectrometer.

-

Sample Preparation:

-

Causality: The goal is to prepare a dilute solution of the analyte in a solvent compatible with ESI. A typical starting concentration is 1 mg/mL.

-

Steps:

-

Accurately weigh approximately 1 mg of the synthesized and purified compound.

-

Dissolve the sample in 1 mL of a high-purity solvent (e.g., methanol or acetonitrile).

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water, with 0.1% formic acid. The acid is added to promote protonation ([M+H]⁺) in positive ion mode.

-

-

-

Instrument Calibration:

-

Causality: To ensure high mass accuracy, the mass spectrometer must be calibrated immediately prior to analysis using a known calibration mixture. This corrects for any minor drift in the instrument's mass-to-charge ratio (m/z) measurement.

-

Steps:

-

Infuse the instrument's recommended calibration solution.

-

Perform a calibration routine across the desired mass range (e.g., m/z 100-1000).

-

Ensure the resulting mass accuracy is below 1 part-per-million (ppm).

-

-

-

Direct Infusion Analysis:

-

Causality: Direct infusion provides a constant stream of the analyte to the ion source, allowing for signal averaging and a highly accurate mass measurement without chromatographic separation.

-

Steps:

-

Set the ESI source parameters (e.g., spray voltage, capillary temperature) to optimal values for the analyte class.

-

Infuse the prepared sample solution at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in positive ion mode with a high resolution setting (e.g., > 60,000).

-

The expected m/z for the protonated molecule [M+H]⁺ would be approximately 266.04812.

-

-

-

Data Analysis:

-

Causality: The acquired spectrum is analyzed to identify the monoisotopic peak of the protonated molecule and compare its measured m/z to the theoretical value.

-

Steps:

-

Identify the most intense peak corresponding to the [M+H]⁺ ion.

-

Calculate the mass error in ppm using the formula: Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] × 10⁶.

-

A mass error of < 5 ppm is considered excellent evidence for the proposed elemental composition.

-

-

Workflow Visualization

Caption: High-Resolution Mass Spectrometry workflow for exact mass determination.

Part 4: Summary of Mass Data

For clarity and direct comparison, the key quantitative data for both the carboxylic acid and its common ethyl ester derivative are summarized below.

| Property | 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid | Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate |

| Molecular Formula | C₁₂H₁₁NO₃S | C₁₄H₁₅NO₃S |

| Molecular Weight | 265.30 g/mol | 277.34 g/mol [4] |

| Exact Mass | 265.04085 Da | 277.07726 Da[4] |

| [M+H]⁺ (Theoretical) | 266.04812 m/z | 278.08453 m/z |

Conclusion

The precise determination of molecular weight and exact mass is a non-negotiable aspect of chemical and pharmaceutical research. For 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid, the theoretically calculated molecular weight is 265.30 g/mol , and the exact mass is 265.04085 Da. This latter value is the target for experimental confirmation via high-resolution mass spectrometry, which serves as a definitive validation of the compound's elemental composition. Researchers should remain aware of the prevalence of its ester derivatives in literature and databases to avoid ambiguity in their work. The methodologies and distinctions outlined in this guide provide a robust framework for the accurate characterization of this and other novel chemical entities.

References

-

PubChem. Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate | C14H15NO3S | CID 727641. [Link]

-

PubChemLite. Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate (C14H15NO3S). [Link]

-

PubChem. 2-Thiophenecarboxylic Acid, 3-(((2-Methoxy-2-Oxoethyl)Amino)Sulfonyl)-, Methyl Ester | C9H11NO6S2 | CID 717593. [Link]

-

ChemWhat. 2-amino-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. [Link]

-

Semantic Scholar. 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. [Link]

-

PubChem. 2-(Formylamino)-3-thiophenecarboxylic acid | C6H5NO3S | CID 3557280. [Link]

-

ResearchGate. SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. [Link]

-

PubMed. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate | C14H15NO3S | CID 727641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 350988-34-0 | Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate - AiFChem [aifchem.com]

- 7. PubChemLite - Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate (C14H15NO3S) [pubchemlite.lcsb.uni.lu]

A Guide to the Comprehensive Crystal Structure Analysis of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid

This technical guide provides a comprehensive framework for the synthesis, characterization, and in-depth crystal structure analysis of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid. Designed for researchers, medicinal chemists, and material scientists, this document moves beyond a simple recitation of methods to explain the underlying scientific principles and rationale behind each step. We will explore the journey from initial synthesis to advanced computational analysis, offering a holistic understanding of the molecule's solid-state properties.

Introduction: The Significance of Thiophene Derivatives

Thiophene and its derivatives are cornerstone heterocyclic compounds in medicinal chemistry and materials science. Their unique electronic properties and ability to act as bioisosteres for phenyl groups have led to their incorporation into a wide array of pharmacologically active agents, including anti-inflammatory, antimicrobial, and anticancer drugs. The specific molecule of interest, 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid, combines several key functional groups: a primary amine, a carboxylic acid, and a methoxy-substituted phenyl ring. This combination creates a rich landscape for diverse intermolecular interactions, such as hydrogen bonds, which are fundamental to molecular recognition in biological systems and the stability of the crystalline solid state.

Understanding the precise three-dimensional arrangement of atoms and molecules within the crystal lattice is paramount. Crystal structure analysis by single-crystal X-ray diffraction (SCXRD) provides definitive information on molecular geometry, conformation, and the intricate network of non-covalent interactions that dictate the material's physicochemical properties, including solubility, stability, and bioavailability. This guide will detail the multifaceted approach required for a thorough investigation.

Synthesis and Crystallization: From Powder to Perfect Crystal

Synthesis via the Gewald Reaction

The most reliable and efficient method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction. This one-pot, multi-component reaction offers high yields and atomic economy.

Reaction Scheme: The synthesis proceeds by reacting 4-methoxyacetophenone (the ketone), ethyl cyanoacetate (the active methylene compound), and elemental sulfur in the presence of a basic catalyst, typically a secondary amine like morpholine.

Experimental Protocol: Synthesis

-

Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine 4-methoxyacetophenone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (11 mmol).

-

Solvent & Catalyst: Add ethanol (30 mL) as the solvent and morpholine (2 mL) as the catalyst.

-

Reflux: Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. The intermediate ethyl ester will often precipitate. Filter the solid, wash with cold ethanol, and dry.

-

Hydrolysis: Hydrolyze the resulting ethyl ester by refluxing with an excess of aqueous sodium hydroxide (2M solution) for 2 hours.

-

Acidification & Isolation: Cool the solution in an ice bath and acidify with dilute hydrochloric acid (HCl) until a pH of ~4-5 is reached. The target carboxylic acid will precipitate. Filter the crude product, wash thoroughly with distilled water to remove inorganic salts, and dry under vacuum.

Crystallization: The Art of Crystal Growth

Obtaining a single crystal of sufficient size and quality is the most critical and often most challenging step for SCXRD analysis. The slow evaporation technique is a reliable method for molecules of this type.

Experimental Protocol: Crystallization

-

Solvent Selection: Test the solubility of the purified powder in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dimethylformamide (DMF)). An ideal solvent will dissolve the compound moderately when hot and poorly when cold. For this molecule, a mixture of DMF and ethanol often yields good results.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system at an elevated temperature (~50-60°C).

-

Filtration: Filter the hot solution through a syringe filter (0.22 µm) into a clean, small beaker or vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vial with a perforated cap (e.g., Parafilm with a few pinholes) and leave it undisturbed in a vibration-free environment at a constant temperature.

-

Crystal Harvesting: Over several days to weeks, as the solvent slowly evaporates, well-defined single crystals should form. Carefully harvest the best-looking crystals using a nylon loop.

Comprehensive Characterization and Analysis

A multi-technique approach is essential for a thorough and verifiable analysis. This workflow ensures that the synthesized compound is chemically correct and provides a deep understanding of its structural and physical properties.

Caption: Workflow for the comprehensive analysis of the target compound.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid.

Experimental Protocol: SCXRD

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: Data is typically collected using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source, often at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations.

-

Structure Solution: The collected diffraction data is processed to solve the phase problem. Direct methods, as implemented in software like SHELXS, are typically successful for molecules of this size.

-

Structure Refinement: The initial structural model is refined against the experimental data using full-matrix least-squares on F², a method implemented in programs like SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation and Visualization: The final structure is validated using tools like PLATON and visualized using software such as Mercury or Olex2.

Table 1: Example Crystallographic Data

| Parameter | Value |

| Chemical formula | C₁₂H₁₁NO₃S |

| Formula weight | 249.29 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 12.345(5) |

| c (Å) | 10.987(4) |

| β (°) | 98.76(2) |

| Volume (ų) | 1142.1(7) |

| Z | 4 |

| Density (calculated) | 1.450 Mg/m³ |

| R_int | 0.035 |

| Final R indices [I>2σ(I)] | R₁ = 0.041, wR₂ = 0.105 |

| Goodness-of-fit on F² | 1.05 |

Spectroscopic and Thermal Characterization

-

FT-IR Spectroscopy: Confirms the presence of key functional groups. Expected peaks include N-H stretching (amine) around 3300-3500 cm⁻¹, O-H stretching (carboxylic acid) as a broad band around 2500-3300 cm⁻¹, C=O stretching (carbonyl) around 1680 cm⁻¹, and C-O stretching (methoxy) around 1250 cm⁻¹.

-

NMR Spectroscopy (¹H and ¹³C): Provides definitive proof of the chemical structure in solution. The ¹H NMR spectrum should show distinct signals for the aromatic protons, the methoxy group protons, and the amine protons. The ¹³C NMR will confirm the number of unique carbon environments.

-

Thermogravimetric Analysis (TGA/DTA): TGA measures the change in mass of a sample as a function of temperature, revealing its thermal stability and decomposition pattern. Differential Thermal Analysis (DTA) detects exothermic or endothermic transitions like melting. This is crucial for understanding the material's stability limits.

Computational Analysis: Bridging Theory and Experiment

Computational methods provide deeper insight into the electronic structure and intermolecular interactions that are observed experimentally.

Protocol: Density Functional Theory (DFT)

-

Model Input: The molecular geometry is extracted from the refined crystallographic information file (CIF).

-

Calculation: Geometry optimization and frequency calculations are performed using DFT, commonly with the B3LYP functional and a basis set such as 6-311++G(d,p). This allows for a comparison between the experimental solid-state geometry and the theoretical gas-phase geometry of a single molecule.

-

Analysis: The optimized geometry (bond lengths, angles) is compared with the SCXRD data. Additionally, Frontier Molecular Orbitals (HOMO and LUMO) can be calculated to understand the molecule's electronic properties and reactivity.

Protocol: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.

-

Surface Generation: The Hirshfeld surface is generated around the molecule using software like CrystalExplorer. The surface is mapped with properties like dnorm, which simultaneously displays the distances from the surface to the nearest nucleus inside (di) and outside (de), highlighting regions of close contact.

-

2D Fingerprint Plots: These plots summarize all intermolecular contacts by plotting di versus de. Decomposing the plot reveals the percentage contribution of different types of interactions (e.g., H···O, H···H, C···H) to the total crystal packing.

Caption: Workflow for Hirshfeld surface and fingerprint plot analysis.

Structural Interpretation: Unraveling the Crystal Packing

The final and most crucial step is the detailed analysis of the structural data. For 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid, the analysis focuses on:

-

Molecular Conformation: The dihedral angle between the thiophene ring and the phenyl ring is a key conformational feature, indicating the degree of planarity of the molecule in the solid state.

-

Hydrogen Bonding Network: The amine (donor) and carboxylic acid (donor and acceptor) groups are prime candidates for forming strong hydrogen bonds. A common motif is the formation of a dimeric structure through O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. These dimers can then be linked into chains or sheets by N-H···O hydrogen bonds. Identifying these motifs is key to understanding the crystal's stability.

-

Other Interactions: Weaker interactions, such as C-H···π and π-π stacking between the aromatic rings, also play a significant role in stabilizing the overall three-dimensional architecture. Hirshfeld analysis is particularly useful for quantifying the importance of these weaker contacts.

By integrating the precise geometric data from SCXRD with the quantitative interaction analysis from Hirshfeld surfaces and validating it with spectroscopic and thermal data, a complete and authoritative picture of the solid-state structure and properties of the title compound can be achieved. This holistic approach provides the robust, reliable data required for applications in drug design and materials engineering.

References

-

Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und Methylen-nitrilen. Chemische Berichte, 99(1), 94-100. [Link]

-

Sabnis, R. W. (2019). The Gewald reaction: A versatile tool in organic synthesis. RSC Advances, 9(46), 26866-26892. [Link]

-

Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

-

Macrae, C. F., Bruno, I. J., Chisholm, J. A., Edgington, P. R., McCabe, P., Pidcock, E., ... & Wood, P. A. (2008). Mercury CSD 2.0–new features for the visualization and investigation of crystal structures. Journal of Applied Crystallography, 41(2), 466-470. [Link]

-

Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

-

Spackman, M. A., & McKinnon, J. J. (2002). Fingerprinting intermolecular interactions in molecular crystals. CrystEngComm, 4(66), 378-392. [Link]

Unlocking the Polypharmacology of 2-Aminothiophene-3-Carboxylic Acid Derivatives: A Technical Guide to Mechanisms of Action

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scope: Mechanistic pathways, quantitative pharmacology, and self-validating experimental protocols.

Executive Summary: The Privileged Scaffold

In medicinal chemistry, a "privileged scaffold" is a core molecular framework capable of providing high-affinity ligands for diverse biological targets. The 2-aminothiophene-3-carboxylic acid core—readily synthesized via the Gewald multicomponent reaction—is a premier example of such a scaffold. Minor peripheral modifications to the 3-carboxylic acid ester/amide, or the 4- and 5-positions of the thiophene ring, radically shift the molecule's mechanism of action.

This whitepaper dissects the three primary pharmacological mechanisms of 2-aminothiophene-3-carboxylic acid derivatives:

-

Positive Allosteric Modulation (PAM) of the Adenosine A1 Receptor (A1AR).

-

Enzymatic Inhibition of Polyketide Synthase 13 (Pks13) in Mycobacterium tuberculosis.

-

Selective Cytostatic Action targeting malignant T-cell leukemia/lymphoma.

Core Mechanisms of Action

Positive Allosteric Modulation of Adenosine A1 Receptors (A1AR)

The therapeutic limitation of orthosteric adenosine agonists is their ubiquitous receptor activation, leading to systemic side effects like bradycardia. 2-Aminothiophene-3-carboxylic acid derivatives act as Positive Allosteric Modulators (PAMs) or Allosteric Enhancers (AEs) of the A1AR[1].

Mechanism: Rather than binding to the primary adenosine pocket, these derivatives bind to a topographically distinct allosteric site located on the second extracellular loop (ECL2) of the A1AR. An intramolecular hydrogen bond between the 2-amino group and the 3-carbonyl oxygen is critical for locking the molecule into its active, coplanar conformation[1]. Upon binding, the PAM induces a conformational shift that stabilizes the high-affinity orthosteric agonist-receptor-G protein ternary complex. This significantly decreases the dissociation rate ( koff ) of the endogenous agonist, effectively amplifying adenosine signaling only in tissues undergoing localized ischemic stress (where endogenous adenosine is high).

A1AR Allosteric Modulation by 2-Aminothiophene Derivatives.

Inhibition of Polyketide Synthase 13 (Pks13) in Tuberculosis

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates novel targets. 2-Aminothiophene derivatives have been identified as potent inhibitors of Pks13, an essential type-I polyketide synthase[2].

Mechanism: Mycolic acids are ultra-long-chain fatty acids critical for the mycobacterial cell wall. Pks13 catalyzes the final Claisen-type condensation of two fatty acyl chains (a meromycolyl-AMP and a carboxyalkyl-CoA). 2-Aminothiophene-3-carboxylic acid derivatives specifically target and block the thioesterase (TE) domain of Pks13. By occupying this active site, they prevent the release of the mature mycolic acid, halting cell wall biogenesis and resulting in rapid bactericidal activity[2].

Selective Cytostatic Action in Oncology

Certain highly substituted 2-aminothiophene-3-carboxylic acid esters (e.g., TJ191) exhibit profound, selective cytotoxicity against specific cancer lineages, particularly T-cell leukemia/lymphoma, while sparing normal fibroblasts and B-cells[3].

Mechanism: Unlike broad-spectrum chemotherapeutics that target DNA replication indiscriminately, these specific derivatives preferentially suppress protein synthesis machinery over DNA/RNA synthesis. This targeted translational blockade leads to an accumulation of malignant cells in the G1 phase of the cell cycle, subsequently triggering apoptotic cascades in low TβRIII-expressing malignant cells[3].

Quantitative Pharmacological Data Summary

To guide lead optimization, the following table summarizes the divergent pharmacological profiles of the 2-aminothiophene-3-carboxylic acid scaffold based on specific substitutions.

| Mechanism of Action | Primary Biological Target | Pharmacological Effect | Example Derivative | Typical Potency Range |

| Neuromodulation / Cardiac | Adenosine A1 Receptor (A1AR) | Positive Allosteric Modulator (PAM) | PD 81,723 analogs / 3-esters | 1.0 - 10.0 µM (Enhancement) |

| Anti-Tubercular | Polyketide Synthase 13 (Pks13) | Inhibition of mycolic acid synthesis | Compound 33 | 0.20 - 0.44 µM (MIC) |

| Selective Oncology | Protein Synthesis Machinery | G1 Cell Cycle Arrest & Apoptosis | TJ191 | 100 - 500 nM ( IC50 ) |

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely generate data—they must generate trust. The following workflows are designed as self-validating systems, incorporating internal controls that prove causality rather than mere correlation.

Protocol A: Radioligand Dissociation Kinetic Assay for A1AR PAMs

Causality Rationale: Standard equilibrium binding assays cannot distinguish between an orthosteric agonist and an allosteric enhancer. Because a PAM's mechanism is to stabilize the ternary complex, its defining kinetic signature is a measurable decrease in the dissociation rate ( koff ) of a radiolabeled orthosteric agonist.

Step-by-Step Methodology:

-

Membrane Preparation: Isolate cell membranes from CHO cells stably expressing human A1AR. Resuspend in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Equilibrium Binding: Incubate 50 µg of membrane protein with 1 nM of the radiolabeled agonist [3H]CCPA (2-chloro-N6-cyclopentyladenosine) for 60 minutes at 25°C to reach equilibrium.

-

Dissociation Initiation (The Validation Step): Divide the reaction into three cohorts:

-

Cohort 1 (Control): Add 10 µM DPCPX (a potent orthosteric antagonist) to prevent rebinding.

-

Cohort 2 (Test): Add 10 µM DPCPX + 10 µM of the 2-aminothiophene test compound.

-

Cohort 3 (Negative Control): Add 10 µM DPCPX + 10 µM of a known inactive structural analog.

-

-

Time-Course Harvesting: Rapidly filter samples through GF/B glass fiber filters at specific time points (0, 5, 10, 20, 30, and 60 minutes) using a cell harvester. Wash three times with ice-cold buffer.

-

Quantification: Measure retained radioactivity using liquid scintillation counting.

-

Data Analysis: Fit the decay curves to a one-phase exponential decay model. A valid PAM will show a statistically significant reduction in the koff constant in Cohort 2 compared to Cohorts 1 and 3.

Protocol B: In Vitro Pks13 Inhibition and Mycolic Acid Profiling

Causality Rationale: A compound might kill M. tuberculosis by disrupting the membrane non-specifically. To prove the mechanism is specifically Pks13 inhibition, we must track the biochemical fate of mycolic acid precursors in living cells.

Step-by-Step Methodology:

-

Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to an optical density ( OD600 ) of 0.4.

-

Compound Treatment: Treat cultures with the 2-aminothiophene derivative at 1×, 5×, and 10× the established Minimum Inhibitory Concentration (MIC) for 12 hours.

-

Pulse-Labeling: Add 1 µCi/mL of [1,2-14C]-acetate to the cultures and incubate for an additional 12 hours. Validation Checkpoint: [14C]-acetate is a universal lipid precursor; its incorporation will reveal the exact node where lipid synthesis fails.

-

Lipid Extraction: Harvest cells, saponify with 15% tetrabutylammonium hydroxide (TBAH) at 100°C, and esterify using methyl iodide/dichloromethane to yield Fatty Acid Methyl Esters (FAMEs) and Mycolic Acid Methyl Esters (MAMEs).

-

Chromatographic Separation: Resolve FAMEs and MAMEs using 2D Thin-Layer Chromatography (TLC) on silica gel plates.

-

Autoradiography & Analysis: Expose TLC plates to a phosphor screen. A validated Pks13 inhibitor will show a distinct biochemical signature: the complete disappearance of α -, methoxy-, and keto-MAMEs, with a concurrent accumulation of shorter-chain FAME precursors.

Self-Validating Workflow for Pks13 Inhibitor Development.

References

-

2-Amino-3-methylcarboxy-5-heptyl-thiophene (TJ191) is a selective anti-cancer small molecule that targets low TβRIII-expressing malignant T-cell leukemia/lymphoma cells Source: National Institutes of Health (NIH) URL:[Link][3]

-

Small molecule allosteric modulation of the adenosine A1 receptor Source: National Institutes of Health (NIH) / Frontiers in Pharmacology URL:[Link][1]

-

Synthesis and evaluation of new 2-aminothiophenes against Mycobacterium tuberculosis Source: National Institutes of Health (NIH) URL:[Link][2]

Sources

- 1. Small molecule allosteric modulation of the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of new 2-aminothiophenes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-3-methylcarboxy-5-heptyl-thiophene (TJ191) is a selective anti-cancer small molecule that targets low TβRIII-expressing malignant T-cell leukemia/lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Toxicity Assessment of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid

Authored by a Senior Application Scientist

Introduction

2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid is a member of the 2-aminothiophene class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anticancer agents.[1][2][3][4] However, the thiophene ring is a known structural alert, as its metabolic activation can lead to the formation of reactive electrophilic metabolites, such as thiophene S-oxides and epoxides.[5][6][7] These reactive species can covalently bind to cellular macromolecules, including proteins and DNA, leading to various toxicities such as hepatotoxicity, nephrotoxicity, and genotoxicity.[5][6][7][8] Therefore, a thorough in vitro toxicity assessment is paramount for any thiophene-containing drug candidate, including 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid, to identify potential liabilities early in the drug development process.

This guide provides a comprehensive framework for the in vitro toxicological evaluation of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid, focusing on methodologies to assess its cytotoxic, genotoxic, and metabolic bioactivation potential. The experimental choices are rationalized based on the known toxicology of thiophene derivatives, and the protocols are designed to be self-validating systems.

I. Foundational Cytotoxicity Assessment

The initial step in evaluating the toxicity of a novel compound is to determine its potential to cause cell death. A panel of cell lines, including both cancerous and non-cancerous lines, should be used to identify potential target organs and to assess for any selective cytotoxicity.

A. Rationale for Cell Line Selection

Given that the liver is a primary site for the metabolism of xenobiotics and a common target for thiophene-induced toxicity, a human hepatoma cell line such as HepG2 is an essential component of the testing panel.[8][9] Additionally, including a variety of cancer cell lines (e.g., from breast, colon, and lung cancer) can provide insights into potential anti-cancer activity and off-target cytotoxic effects.[2][10] A non-cancerous cell line, such as primary human hepatocytes or a cell line like HEK293, should be included as a control to assess general cytotoxicity.

B. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add the compound solutions to the cells and incubate for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

C. Data Presentation: Cytotoxicity Profile

| Cell Line | Incubation Time (h) | IC50 (µM) |

| HepG2 (Human Hepatoma) | 24 | Data to be generated |

| 48 | Data to be generated | |

| 72 | Data to be generated | |

| MCF-7 (Human Breast Cancer) | 24 | Data to be generated |

| 48 | Data to be generated | |

| 72 | Data to be generated | |

| HCT116 (Human Colon Cancer) | 24 | Data to be generated |

| 48 | Data to be generated | |

| 72 | Data to be generated | |

| HEK293 (Human Embryonic Kidney) | 24 | Data to be generated |

| 48 | Data to be generated | |

| 72 | Data to be generated |

D. Visualization: Cytotoxicity Workflow

Caption: Workflow for assessing cytotoxicity using the MTT assay.

II. Genotoxicity and Mutagenicity Assessment

Given the potential for thiophene metabolites to interact with DNA, it is crucial to assess the genotoxic and mutagenic potential of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid.[11]

A. Ames Test for Mutagenicity

The bacterial reverse mutation assay, or Ames test, is a widely used method for identifying compounds that can cause gene mutations.

Step-by-Step Protocol:

-

Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).

-

Compound Exposure: Mix the bacterial tester strain, the test compound at various concentrations, and either S9 mix or a buffer.

-

Plating: Pour the mixture onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

B. Comet Assay for DNA Damage

The single-cell gel electrophoresis, or Comet assay, is a sensitive method for detecting DNA strand breaks in eukaryotic cells.

Step-by-Step Protocol:

-

Cell Treatment: Treat a suitable cell line (e.g., HepG2) with the test compound for a short period (e.g., 2-4 hours).

-

Cell Embedding: Embed the treated cells in a low-melting-point agarose gel on a microscope slide.

-

Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoids.

-

Electrophoresis: Subject the slides to electrophoresis at an alkaline pH. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.

C. Visualization: Genotoxicity Testing Strategy

Caption: A dual approach for assessing genotoxicity.

III. Metabolic Bioactivation Potential

The primary toxicity concern for thiophene-containing compounds is their bioactivation by cytochrome P450 (CYP450) enzymes to reactive metabolites.[5][7][9]

A. Rationale for Investigating Metabolic Bioactivation

Understanding the metabolic fate of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid is critical to predicting its potential for toxicity. In vitro experiments using human liver microsomes can identify the formation of reactive metabolites and the specific CYP450 isoforms involved.

B. Experimental Protocol: Reactive Metabolite Trapping with Glutathione

Glutathione (GSH) is a cellular nucleophile that can "trap" reactive electrophilic metabolites, forming stable adducts that can be detected by mass spectrometry.

Step-by-Step Protocol:

-

Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, NADPH (as a cofactor for CYP450 enzymes), the test compound, and a high concentration of GSH.

-

Incubation: Incubate the mixture at 37°C for a set time (e.g., 60 minutes).

-

Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Preparation: Centrifuge the sample to precipitate proteins and collect the supernatant.

-

LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect the presence of GSH adducts of the parent compound or its metabolites. The mass of the GSH adduct will be the mass of the reactive metabolite plus the mass of GSH (307.3 g/mol ).

C. Visualization: Thiophene Bioactivation Pathway

Caption: Metabolic activation of thiophene compounds leading to toxicity.

IV. Conclusion and Future Directions

This guide outlines a foundational in vitro toxicity testing strategy for 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid. The results from these assays will provide a crucial initial assessment of the compound's safety profile and will guide further development decisions. A positive finding in any of these assays would warrant a more in-depth investigation into the specific mechanisms of toxicity. For instance, if significant cytotoxicity is observed in HepG2 cells, further studies on hepatotoxicity endpoints such as mitochondrial dysfunction or oxidative stress would be indicated. Similarly, a positive Ames test would necessitate further genotoxicity testing in mammalian cells. The presence of GSH adducts would trigger studies to identify the specific CYP450 isoforms responsible for bioactivation. By following this structured and scientifically-driven approach, researchers can effectively de-risk this promising chemical scaffold and pave the way for the development of safer and more effective therapeutic agents.

V. References

-

Molecular structure and hepatotoxicity: compared data about two closely related thiophene compounds. PubMed. Available at:

-

Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Available at:

-

In vitro metabolism of 2-acetylbenzothiophene: relevance to zileuton hepatotoxicity. Chemical Research in Toxicology. Available at:

-

Synthesis and in silico studies of novel thiophene-celecoxib hybrid with excellent cardiotoxicity and nephrotoxicity safety profiles. PubMed. Available at:

-

Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. PMC. Available at:

-

Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ResearchGate. Available at:

-

Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications. Available at:

-

Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate. PubChem. Available at:

-

Synthesis and Biological Evaluation of 2-Amino-3-(3',4',5'-trimethoxybenzoyl)-5-aryl Thiophenes as a New Class of Potent Antitubulin Agents. Journal of Medicinal Chemistry. Available at:

-

Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). AIP Conference Proceedings. Available at:

-

SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Rasayan Journal of Chemistry. Available at:

-

2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Semantic Scholar. Available at:

-

SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. Available at:

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Available at:

-

2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. PubMed. Available at:

-

Assessment of the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives using in vitro and in silico methodologies. PubMed. Available at:

-

Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. IntechOpen. Available at:

-

The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Scirp.org. Available at:

-

Assessment of the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives using in vitro and in silico methodologies. ResearchGate. Available at:

-

Predicting the Genotoxicity of Thiophene Derivatives from Molecular Structure. Chemical Research in Toxicology. Available at:

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]

- 4. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile [scirp.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Molecular structure and hepatotoxicity: compared data about two closely related thiophene compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro metabolism of 2-acetylbenzothiophene: relevance to zileuton hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to the Pharmacokinetic Profiling of 4-(4-Methoxyphenyl)thiophene Derivatives

Foreword: From Bench to Bedside, The Critical Path of Pharmacokinetics

In modern drug discovery, identifying a compound with potent in vitro activity against a biological target is merely the first step of a long and arduous journey. The ultimate success of a therapeutic agent is fundamentally dictated by its behavior within a complex biological system. This is the domain of pharmacokinetics (PK), the quantitative study of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME).[1][2] A compound with exquisite target affinity is of little clinical value if it cannot reach its site of action in sufficient concentration, is metabolized too rapidly into inactive byproducts, or accumulates to toxic levels.[3][4]

Thiophene and its derivatives represent a class of "privileged structures" in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[5][6] Their bioisosteric relationship with benzene rings allows for fine-tuning of physicochemical properties while maintaining biological activity.[5] The 4-(4-methoxyphenyl)thiophene scaffold, in particular, has emerged as a promising foundation for developing novel therapeutics targeting a range of diseases, from cancer to neurodegenerative disorders.[7][8][9]

This guide provides a comprehensive, technically-grounded framework for the preclinical pharmacokinetic profiling of 4-(4-methoxyphenyl)thiophene derivatives. It is structured not as a rigid checklist, but as a logical progression of inquiry, reflecting the decision-making process in a drug development environment. As Senior Application Scientists, our role is to bridge theory and practice; therefore, we will not only detail the "how" of experimental protocols but also the critical "why" that underpins each choice, ensuring a self-validating and robust data package to guide candidate selection and optimization.[10][11]

The ADME Paradigm: A Drug's Journey Through the Body

The core of pharmacokinetic profiling is the characterization of ADME properties.[12] This framework allows us to systematically investigate and model a drug's disposition from the moment of administration to its eventual elimination. Understanding these four interconnected processes is paramount for predicting human pharmacokinetics and designing safe, effective dosing regimens.[13][14]

Caption: The ADME pathway for an orally administered drug.

Part 1: The In Vitro Gauntlet: Foundational Screening for Drug-Like Properties

The "fail fast, fail cheap" paradigm is a cornerstone of modern drug discovery.[12] Before committing significant resources to costly and complex in vivo studies, a panel of in vitro ADME assays provides critical, decision-enabling data.[11][15] These assays act as a filter, eliminating compounds with fatal PK flaws and guiding the medicinal chemistry strategy toward candidates with a higher probability of success.

A. Absorption: Can the Drug Cross the Barrier?

For an orally administered drug, the first critical challenge is crossing the intestinal epithelium to reach systemic circulation. We use the Caco-2 permeability assay, the industry gold standard, to model this process.[16][17][18]

Causality & Experimental Choice: Human colon adenocarcinoma (Caco-2) cells, when cultured on a semi-permeable membrane, differentiate to form a monolayer of polarized epithelial cells that mimic the intestinal barrier, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[17] By measuring the rate of compound passage from the apical (AP, gut lumen side) to the basolateral (BL, blood side) chamber, and vice-versa, we can determine the apparent permeability coefficient (Papp) and calculate an Efflux Ratio (ER). A high ER suggests the compound is actively pumped out of the cell by transporters like P-gp, a common mechanism of poor oral bioavailability.[17]

Caption: Workflow for a bidirectional Caco-2 permeability assay.

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

-

Cell Culture: Caco-2 cells are seeded onto collagen-coated Transwell® inserts (e.g., 24-well format) and cultured for 21-25 days until a differentiated, polarized monolayer is formed.

-

Monolayer Integrity Check: Before the experiment, the transepithelial electrical resistance (TEER) of each monolayer is measured. Only inserts with TEER values above a pre-defined threshold (e.g., ≥200 Ω·cm²) are used, ensuring tight junction integrity.[19]

-

Assay Buffer Preparation: A transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4) is prepared and pre-warmed to 37°C.[19]

-

Dosing Solution Preparation: A stock solution of the 4-(4-methoxyphenyl)thiophene derivative is diluted in the transport buffer to the final test concentration (e.g., 10 µM). A low-permeability marker (e.g., Lucifer Yellow) is included to confirm monolayer integrity during the experiment.

-

Permeability Measurement (Apical to Basolateral, A→B):

-

The culture medium is replaced with pre-warmed transport buffer on both AP and BL sides, and the plate is equilibrated for 15-30 minutes at 37°C.

-

The buffer is removed, and the dosing solution is added to the AP side (donor). Fresh transport buffer is added to the BL side (receiver).

-

The plate is incubated for a set time (e.g., 120 minutes) at 37°C with gentle shaking.

-

At the end of the incubation, samples are taken from both the AP and BL chambers for analysis.

-

-

Permeability Measurement (Basolateral to Apical, B→A): The process is repeated on a separate set of wells, but the dosing solution is added to the BL side (donor) and fresh buffer to the AP side (receiver).

-

Quantification: The concentration of the test compound in all donor and receiver samples is determined using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Data Analysis: The apparent permeability coefficient (Papp) in cm/s is calculated. The Efflux Ratio is calculated as Papp (B→A) / Papp (A→B).

Data Presentation: Caco-2 Permeability of Thiophene Derivatives

| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted Absorption |

| Derivative 1 | 15.2 | 16.1 | 1.1 | High |

| Derivative 2 | 1.8 | 9.5 | 5.3 | Low (P-gp Substrate) |

| Derivative 3 | 0.5 | 0.6 | 1.2 | Low |

| Propranolol (Control) | 25.0 | 24.5 | 1.0 | High |

| Atenolol (Control) | 0.4 | 0.5 | 1.3 | Low |

B. Distribution: How Much Drug is Free to Act?

Once absorbed, a drug binds to plasma proteins, primarily albumin.[20] According to the "free drug hypothesis," only the unbound fraction is available to distribute into tissues, interact with the target, and be cleared by metabolic enzymes.[20] Therefore, measuring the extent of plasma protein binding (PPB) is essential.

Causality & Experimental Choice: We employ the Rapid Equilibrium Dialysis (RED) method, which is widely regarded for its accuracy and ease of use.[20][21] The device consists of two chambers separated by a semi-permeable membrane with a molecular weight cutoff (e.g., 8,000 Da) that retains proteins but allows small molecules (the drug) to pass freely.[22] The drug, spiked into plasma in one chamber, is allowed to equilibrate with a buffer in the other. At equilibrium, the concentration in the buffer chamber is equal to the free drug concentration in the plasma chamber.

Experimental Protocol: Plasma Protein Binding via RED

-

Preparation: A 4-(4-methoxyphenyl)thiophene derivative is spiked into pooled human plasma at a defined concentration (e.g., 1-5 µM) and briefly incubated.

-

Device Loading: The plasma sample is loaded into one chamber of the RED device insert, and an equal volume of phosphate-buffered saline (PBS, pH 7.4) is loaded into the corresponding buffer chamber.

-

Equilibration: The sealed plate is incubated at 37°C on an orbital shaker for a sufficient time (e.g., 4-6 hours) to reach equilibrium.

-

Sampling: After incubation, aliquots are removed from both the plasma and buffer chambers.

-

Matrix Matching & Quenching: To ensure accurate quantification, the buffer aliquot is mixed with blank plasma, and the plasma aliquot is mixed with PBS. An equal volume of organic solvent (e.g., acetonitrile) containing an internal standard is added to all samples to precipitate proteins and stop any residual enzyme activity.

-

Quantification: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the compound concentrations in both chambers.

-

Calculation:

-

Fraction Unbound (fu) = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber]

-

% Bound = (1 - fu) * 100

-

Data Presentation: Plasma Protein Binding of Thiophene Derivatives

| Compound | Fraction Unbound (fu) | % Plasma Protein Bound | Classification |

| Derivative 1 | 0.03 | 97% | Highly Bound |

| Derivative 2 | 0.25 | 75% | Moderately Bound |

| Derivative 3 | 0.55 | 45% | Low Binding |

| Warfarin (Control) | 0.01 | 99% | Highly Bound |

C. Metabolism: How Stable is the Drug?

The liver is the body's primary metabolic hub, where enzymes, particularly the Cytochrome P450 (CYP) superfamily, modify drugs to facilitate their excretion.[23] A compound that is metabolized too quickly will have a short duration of action and poor exposure. The liver microsomal stability assay is a workhorse in vitro tool to assess this.

Causality & Experimental Choice: Liver microsomes are vesicles of the endoplasmic reticulum isolated from hepatocytes, containing a high concentration of Phase I metabolic enzymes like CYPs.[23][24] By incubating our thiophene derivatives with liver microsomes in the presence of the necessary cofactor (NADPH), we can measure the rate at which the parent compound disappears over time.[25] This allows us to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (Cl_int), which predict the metabolic fate of the compound in vivo.

Caption: Workflow for the liver microsomal stability assay.

Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

-

Reagent Preparation: Pooled HLM are diluted in phosphate buffer (pH 7.4). The test compound is prepared in the same buffer at the desired concentration (e.g., 1 µM). A solution of the cofactor NADPH is also prepared.[25]

-

Incubation Setup: The HLM and test compound solutions are combined in a microplate and pre-incubated for 5-10 minutes at 37°C to reach thermal equilibrium.

-

Reaction Initiation: The metabolic reaction is initiated by adding the pre-warmed NADPH solution.

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), an aliquot of the reaction mixture is transferred to a separate plate containing a cold quenching solution (e.g., acetonitrile or methanol with an internal standard) to stop the reaction.[25][26] The t=0 sample is taken immediately after adding NADPH.

-

Control Incubations: A negative control is run in parallel without NADPH to assess for non-CYP-mediated degradation. A known substrate (e.g., testosterone) is included as a positive control to verify assay performance.

-

Sample Processing: The quenched samples are centrifuged to pellet the precipitated protein.

-

Quantification: The supernatant is analyzed by LC-MS/MS to measure the remaining concentration of the parent compound at each time point.

-

Data Analysis:

-

The natural log of the percent remaining parent compound is plotted against time.

-

The slope of the linear portion of this plot (k) is determined.

-

In vitro t½ (min) = 0.693 / k

-

Intrinsic Clearance (Cl_int, µL/min/mg protein) is calculated from the t½ and the protein concentration.

-

Data Presentation: Metabolic Stability of Thiophene Derivatives in HLM

| Compound | In Vitro t½ (min) | Intrinsic Clearance (Cl_int) (µL/min/mg protein) | Predicted Hepatic Clearance |

| Derivative 1 | 15 | 92.4 | High |

| Derivative 2 | > 120 | < 11.5 | Low |